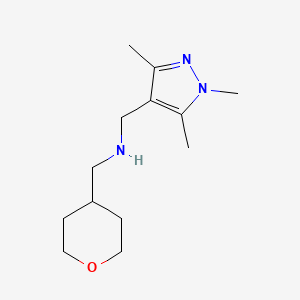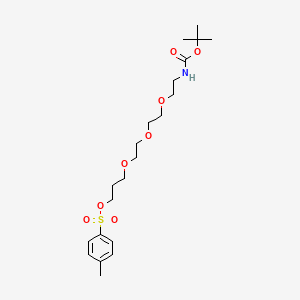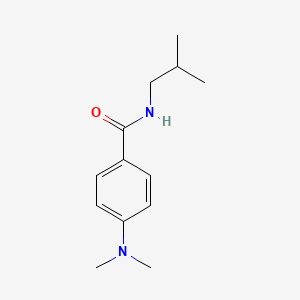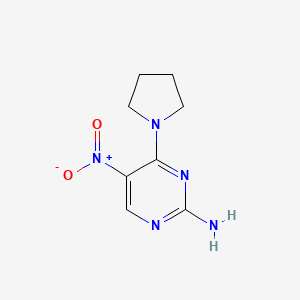
5-Nitro-4-(pyrrolidin-1-yl)pyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Nitro-4-(pyrrolidin-1-yl)pyrimidin-2-amine is a heterocyclic compound that features a pyrimidine ring substituted with a nitro group at the 5-position and a pyrrolidinyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitro-4-(pyrrolidin-1-yl)pyrimidin-2-amine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving suitable precursors such as benzylidene acetones and ammonium thiocyanates.
Introduction of the Nitro Group: The nitro group can be introduced via nitration reactions using reagents like nitric acid or a mixture of nitric acid and sulfuric acid.
Substitution with Pyrrolidinyl Group: The pyrrolidinyl group can be introduced through nucleophilic substitution reactions, where a suitable pyrrolidine derivative reacts with the pyrimidine ring.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors for nitration and substitution reactions to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
5-Nitro-4-(pyrrolidin-1-yl)pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Substitution: The pyrrolidinyl group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include hydrogen gas with palladium on carbon, or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of 4-(pyrrolidin-1-yl)pyrimidin-2-amine.
Substitution: Formation of various substituted pyrimidine derivatives.
Scientific Research Applications
5-Nitro-4-(pyrrolidin-1-yl)pyrimidin-2-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for designing biologically active compounds with potential therapeutic applications.
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Chemical Biology: It serves as a probe to study cellular processes and pathways.
Industrial Applications:
Mechanism of Action
The mechanism of action of 5-Nitro-4-(pyrrolidin-1-yl)pyrimidin-2-amine involves its interaction with specific molecular targets:
Protein Kinases: The compound can inhibit the activity of protein kinases by binding to their ATP-binding sites, preventing the transfer of phosphate groups to target proteins.
Cell Cycle Regulation: By inhibiting protein kinases, the compound can affect cell cycle regulation and other cellular processes.
Comparison with Similar Compounds
Similar Compounds
4-(Pyrrolidin-1-yl)pyrimidin-2-amine: Lacks the nitro group, which may affect its biological activity and chemical reactivity.
5-Nitro-2-aminopyrimidine: Lacks the pyrrolidinyl group, which may influence its interaction with biological targets.
Uniqueness
5-Nitro-4-(pyrrolidin-1-yl)pyrimidin-2-amine is unique due to the presence of both the nitro and pyrrolidinyl groups, which contribute to its distinct chemical and biological properties. The combination of these functional groups allows for diverse chemical modifications and potential therapeutic applications .
Properties
Molecular Formula |
C8H11N5O2 |
|---|---|
Molecular Weight |
209.21 g/mol |
IUPAC Name |
5-nitro-4-pyrrolidin-1-ylpyrimidin-2-amine |
InChI |
InChI=1S/C8H11N5O2/c9-8-10-5-6(13(14)15)7(11-8)12-3-1-2-4-12/h5H,1-4H2,(H2,9,10,11) |
InChI Key |
YIUCWNHARYVMKW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=NC(=NC=C2[N+](=O)[O-])N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(4'-Fluoro-2'-(1-(4-methoxyphenyl)vinyl)-[1,1'-biphenyl]-2-yl)diphenylphosphane](/img/structure/B14902968.png)
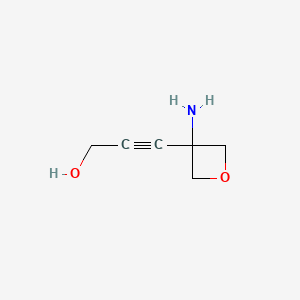
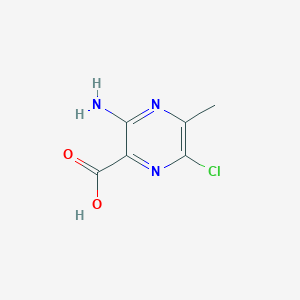


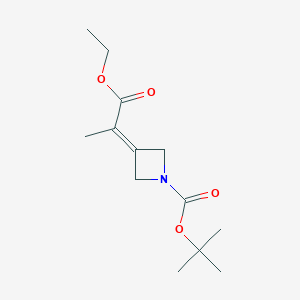
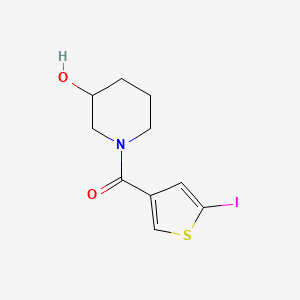
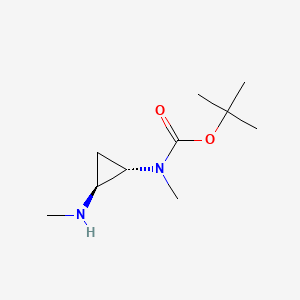
![5-Ethyl-N-isopropyl-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxamide](/img/structure/B14903020.png)
![2-Azaspiro[3.3]heptane-6-carbonitrile](/img/structure/B14903027.png)
